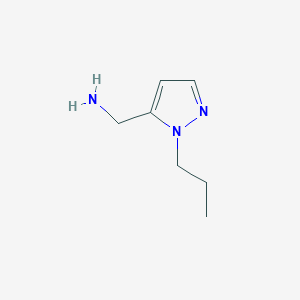

(1-Propyl-1H-pyrazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-5-10-7(6-8)3-4-9-10/h3-4H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOLWCPFLURXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propyl 1h Pyrazol 5 Yl Methanamine and Analogues

Classical Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a fundamental step in the synthesis of (1-Propyl-1H-pyrazol-5-yl)methanamine and related compounds. Two of the most widely employed and versatile methods for constructing this heterocyclic core are cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comnih.gov This method, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.govnih.gov The reaction involves the condensation of a bidentate nucleophile, such as propylhydrazine (B1293729) in the context of synthesizing the target compound, with a 1,3-dicarbonyl compound. mdpi.com

However, a significant consideration in this approach is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. mdpi.comnih.gov For instance, the reaction of propylhydrazine with a 1,3-diketone can yield two different positional isomers, which may necessitate separation and purification steps. The choice of solvent and catalyst can influence the regioselectivity of the reaction. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents have been found to give better results in some cases. nih.gov To circumvent the challenges associated with handling hydrazines, which can be hazardous, in situ formation of the hydrazine precursor has been developed. nih.govbeilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Propylhydrazine | Acetylacetone | Acid or Base Catalyst | 1-Propyl-3,5-dimethyl-1H-pyrazole | mdpi.comnih.gov |

| Phenylhydrazine | Dibenzoylmethane | Ethanolic HCl | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |

| Hydrazine Hydrate | Ethyl Acetoacetate | Acetic Acid | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | jchr.org |

1,3-Dipolar Cycloaddition of Diazo Compounds or Nitrile Imines with Alkynes/Alkenes

The 1,3-dipolar cycloaddition reaction is another powerful and versatile tool for the synthesis of pyrazole rings. sci-hub.sersc.org This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. rsc.orgwikipedia.org When an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org

This approach is atom-economical and can be carried out under mild conditions, sometimes even without a catalyst by simple heating. sci-hub.sersc.org The regioselectivity of the cycloaddition is a key aspect, and it is often influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. wikipedia.orgresearchgate.net For example, the reaction of diazomethane with an electron-deficient alkyne generally leads to a specific regioisomer. wikipedia.org Microwave-assisted protocols have been developed to accelerate these reactions, leading to shorter reaction times and often improved yields. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ethyl diazoacetate | Phenylacetylene | Heating | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | rsc.org |

| Diazomethane | Diethyl acetylenedicarboxylate | Ether | Diethyl 1H-pyrazole-3,4-dicarboxylate | wikipedia.org |

| Nitrile Imine (generated in situ) | Propiolonitrile | Triethylamine | 3-Phenyl-1H-pyrazole-5-carbonitrile | sci-hub.se |

Strategies for Introducing the Methanamine Moiety at the Pyrazole C-5 Position

Once the pyrazole ring is constructed, the next critical step is the introduction of the methanamine group at the C-5 position. Several synthetic strategies can be employed to achieve this transformation, including reductive amination, Mannich-type reactions, and nucleophilic substitution.

Reductive Amination of Formyl Pyrazoles

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy involves the conversion of a 1-propyl-1H-pyrazole-5-carbaldehyde into the desired primary amine. The reaction proceeds through the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, followed by reduction. ineosopen.orgbeilstein-journals.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. ineosopen.org The selection of the reducing agent and reaction conditions can be crucial for achieving high yields and minimizing side reactions. This method is generally applicable and tolerates a wide range of functional groups. ineosopen.org

Mannich-Type Reactions Involving Pyrazole Derivatives

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (such as a pyrazole), formaldehyde, and a primary or secondary amine. derpharmachemica.comnih.gov This reaction is a powerful tool for the aminomethylation of various substrates and can be adapted for the synthesis of this compound analogues. jchr.orgderpharmachemica.com In a typical Mannich reaction involving a pyrazole, the pyrazole acts as the nucleophile, attacking the Eschenmoser salt or a pre-formed iminium ion generated from formaldehyde and an amine. jchr.orgnih.gov

The acidic hydrogen on the pyrazole ring can participate in the Mannich reaction, leading to the introduction of an aminomethyl group. nih.gov The regioselectivity of the reaction can be a concern, but in many cases, substitution occurs at a specific position based on the electronic and steric environment of the pyrazole ring. Asymmetric Mannich reactions, employing chiral catalysts, have also been developed to produce enantiomerically enriched products. uva.esmdpi.com

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution reactions provide another avenue for the introduction of the methanamine moiety at the C-5 position of the pyrazole ring. This approach typically involves the displacement of a suitable leaving group on a methyl-substituted pyrazole with an amine nucleophile. For example, a 5-(halomethyl)-1-propyl-1H-pyrazole can react with ammonia or a protected amine equivalent to furnish the desired methanamine derivative.

The success of this reaction depends on the nature of the leaving group, with halides (such as bromide or chloride) and sulfonates (such as tosylate or mesylate) being commonly used. The choice of the amine nucleophile and the reaction conditions (solvent, temperature, and presence of a base) are critical for achieving a successful substitution. In some cases, a two-step process involving the introduction of a phthalimide (B116566) group followed by hydrazinolysis (the Gabriel synthesis) can be employed to obtain the primary amine.

Table 3: Summary of Strategies for Methanamine Moiety Introduction

| Strategy | Precursor | Reagents | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | 1-Propyl-1H-pyrazole-5-carbaldehyde | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Aldehyde to Primary Amine | ineosopen.orgbeilstein-journals.org |

| Mannich-Type Reaction | 1-Propyl-1H-pyrazole | Formaldehyde, Amine (e.g., NH₄Cl) | C-H Aminomethylation | jchr.orgderpharmachemica.comnih.gov |

| Nucleophilic Substitution | 5-(Halomethyl)-1-propyl-1H-pyrazole | Ammonia or Amine Equivalent | Displacement of Halide by Amine | youtube.comyoutube.com |

Advanced and Sustainable Synthetic Protocols

The evolution of synthetic chemistry has introduced several innovative techniques that offer considerable advantages over traditional methods. These protocols often lead to higher yields, shorter reaction times, and a reduction in hazardous waste, aligning with the principles of green chemistry. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. rsc.orgdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazole derivatives. acs.org

In a notable application, microwave-assisted synthesis has been utilized for the preparation of 1-aryl-1H-pyrazole-5-amines. nih.gov This method involves the reaction of 3-aminocrotononitrile or a suitable α-cyanoketone with an aryl hydrazine in an aqueous solution of 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for a short duration, typically 10-15 minutes. nih.gov The use of water as a solvent makes this process environmentally friendly and simplifies the workup procedure. nih.gov Product isolation is straightforward, involving basification with 10% NaOH followed by vacuum filtration, with typical isolated yields ranging from 70-90%. nih.gov This efficient, time- and resource-saving method has been shown to be reproducible for a variety of functional groups and can be performed on both milligram and gram scales. nih.gov

Another example highlights the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones through a microwave-assisted oxidative coupling reaction. rsc.org In this process, various (hetero)aromatic aldehydes are reacted with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide using K₂S₂O₈ as the oxidizing agent in a DMSO:H₂O (1:1) mixture. The reaction, conducted in a microwave reactor at 100 °C and 350 W for just 3 minutes, yields the desired products in high yields of 80% to 98%. rsc.org

The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, often from hours to minutes, and improved product yields. acs.orgnih.gov The localized superheating of the reaction mixture under microwave irradiation can lead to different reaction selectivities compared to conventional heating methods. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

| Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | Conventional | 7–9 h | - | acs.org |

| N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | Microwave-Assisted | 9–10 min | 79–92% | acs.org |

| 6-amino-pyrazolopyrimidines | Conventional | - | Lower Yield | nih.gov |

| 6-amino-pyrazolopyrimidines | Microwave-Assisted | - | 63–86% | nih.gov |

This table illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis compared to traditional methods.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. This technique is recognized as a green and sustainable method, as it can enhance reaction rates and yields while often operating at lower temperatures than conventional methods. rsc.org

The application of ultrasound in the synthesis of pyrazole derivatives has been demonstrated to be effective. For instance, pyrazolyl thiourea derivatives have been synthesized using rapid ultrasound-mediated methods. This approach offers an environmentally sustainable process for creating these compounds. Another study details the ultrasound-assisted synthesis of pyrazoline derivatives from chalcones, highlighting a sustainable and environmentally friendly approach that significantly reduces energy consumption and reaction times. nih.gov

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction rate. benthamdirect.com

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. rsc.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. beilstein-journals.org

The synthesis of pyrazole frameworks has greatly benefited from the development of various MCRs. A notable example is the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a catalyst. rsc.org This reaction is remarkably fast, with completion times as short as 5 minutes. rsc.org

Another versatile MCR involves the one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org This four-component reaction can be catalyzed by sodium gluconate. rsc.org Furthermore, a five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been developed, utilizing 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate under solvent-free conditions. mdpi.com

MCRs offer a powerful and sustainable strategy for the synthesis of diverse pyrazole derivatives, minimizing waste and simplifying synthetic procedures. beilstein-journals.orgacs.org

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3 | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS) / Aqueous medium | Multisubstituted 5-amino pyrazole | rsc.org |

| 4 | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| 5 | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

This table showcases the versatility of multicomponent reactions in constructing complex pyrazole frameworks from simple starting materials.

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are instrumental in the functionalization of the pyrazole ring. dntb.gov.ua

Direct C-H functionalization of pyrazoles has emerged as a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. nih.gov Various transition metals, including palladium, rhodium, and iron, have been employed to catalyze the direct arylation, alkenylation, and alkylation of pyrazoles. bohrium.comias.ac.in

For example, palladium catalysts are commonly used for C-C bond formation. bohrium.com Rh(III)-catalyzed C-H monoalkenylation and dialkenylation of 2-(1H-pyrazol-1-yl)pyridine with alkenes have also been reported. dntb.gov.ua Iron-catalyzed reactions have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Controlling the regioselectivity of these reactions remains a key challenge, but strategies such as the use of directing groups and specifically designed ligands have been developed to address this issue. bohrium.com

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net This involves the use of green solvents, renewable energy sources, and recyclable catalysts. researchgate.net

Water is an ideal green solvent, and numerous pyrazole syntheses have been developed in aqueous media. thieme-connect.com For instance, the synthesis of tetrasubstituted pyrazoles can be achieved in water using cetyltrimethylammonium bromide (CTAB) as a catalyst. thieme-connect.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical activation, represent another important green chemistry approach. rsc.orgmdpi.com

The use of environmentally benign and recyclable catalysts is a cornerstone of green pyrazole synthesis. researchgate.net Examples include sodium gluconate, montmorillonite K10, and taurine. rsc.orgmdpi.com Transition metal-containing ionic liquids have also been explored as efficient and reusable homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in

The regioselective synthesis of pyrazole derivatives is crucial as the position of substituents on the pyrazole ring significantly influences their biological activity. The classic Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can lead to a mixture of regioisomers if an unsymmetrical dicarbonyl compound and a substituted hydrazine are used. beilstein-journals.org

Several strategies have been developed to achieve high regioselectivity. One approach is the 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines, which can provide tetrasubstituted pyrazoles with good yields, although controlling regioselectivity can still be a challenge. mdpi.com A more recent and efficient method involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, which has been shown to produce fully substituted pyrazoles in excellent yield and high regioselectivity. mdpi.com

Stepwise synthetic strategies can also be employed to control the regiochemistry. For example, the synthesis of phenylaminopyrazoles can be achieved through the cyclization of an N,S-thioketal intermediate with a substituted hydrazine, allowing for the controlled placement of substituents. nih.gov The choice of reaction conditions, including the base, solvent, and temperature, plays a critical role in directing the regiochemical outcome of the reaction. mdpi.com

Theoretical and Computational Investigations of N Substituted Pyrazolyl Methanamines

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.com These calculations provide detailed insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Studies on various pyrazole derivatives have utilized DFT with different basis sets, such as B3LYP/6-31G* and B3LYP/6-311++G**, to predict their electronic and thermodynamic properties in both gas phase and aqueous solutions. nih.govlookchem.com For instance, the analysis of Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) helps in understanding charge transfer within the molecules. jcsp.org.pk The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability. sciensage.info

In the context of N-substituted pyrazoles, DFT calculations have been employed to determine the electron density on the ring nitrogen atoms. nih.gov Such studies have revealed that the major negative charge can be concentrated on the pyrrole-like nitrogen, which influences its reactivity in substitution reactions. nih.gov Furthermore, DFT has been used to analyze the electronic properties of pyrazolyl–thiazole derivatives, providing a deeper understanding of their potential as therapeutic agents. nih.gov The use of computational approaches like DFT is recognized for its efficiency and accuracy in predicting and understanding the properties of newly synthesized organic molecules. nih.gov

Interactive Table: Examples of DFT Functionals and Basis Sets Used in Pyrazole Research

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Optimization of pyrazole-carboxamides | jcsp.org.pk |

| B3LYP | 6-311++G** | Prediction of electronic and thermodynamic properties | nih.gov |

| B3LYP | 6-31G(d,p) | Investigation of regioselectivity in reactions | acs.org |

| M06-2X | 6-311++G(d,p) | Assessment of tautomer stability | nih.gov |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule. iu.edu.sa For pyrazole derivatives, these studies are essential for understanding their interactions with biological targets.

Computational methods like RHF and DFT/B3PW91 have been used to identify the most stable conformers of pyrazole derivatives by calculating their relative energies. iu.edu.sa For example, in a study of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, nine rotational isomerisms were postulated, with calculations identifying the lowest energy conformers. iu.edu.sa The geometry of these molecules can be optimized to find the most stable conformation, which is crucial for understanding their reactivity. nih.gov

Analysis of Molecular Properties and Descriptors (e.g., TPSA, LogP, H-bond Donors/Acceptors)

Molecular properties and descriptors are crucial for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. wikipedia.org Molecules with a TPSA greater than 140 Ų are generally poor at permeating cell membranes, while a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.org

LogP , the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. This property influences how a compound distributes itself between the aqueous and lipid phases in the body. The lipophilicity of pyrazole derivatives has been calculated to assess their potential as biologically active compounds. researchgate.net

Hydrogen Bond Donors and Acceptors are critical for molecular recognition and binding to biological targets. youtube.com A hydrogen bond donor is a molecule containing a hydrogen atom attached to an electronegative atom (like N-H), while an acceptor has a lone pair of electrons on an electronegative atom. youtube.com The pyrazole ring itself contains both hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and acceptor (the pyridine-like nitrogen) sites, which are fundamental to their interaction with other molecules. nih.gov For (1-Propyl-1H-pyrazol-5-yl)methanamine, the primary amine group (-CH2NH2) provides additional hydrogen bond donor and acceptor capabilities.

Interactive Table: Predicted Molecular Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C7H13N3 | Basic chemical identity |

| Monoisotopic Mass | 139.11095 Da | Precise mass for identification |

| XlogP | 0.0 | Indicates hydrophilicity/lipophilicity balance |

| Hydrogen Bond Donors | 1 (from amine) | Potential for specific interactions |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole, 1 from amine) | Potential for specific interactions |

Data sourced from PubChem for this compound. uni.lu

Studies on Tautomerism and Proton Transfer Equilibria in Pyrazoles

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of pyrazoles. nih.govresearchgate.net This is particularly relevant for 3(5)-substituted pyrazoles, where the substituent can be at either the 3 or 5 position due to proton exchange. nih.gov

Computational studies have been instrumental in evaluating the relative stability and abundance of different tautomers. nih.gov Methods like ab initio MP2/6-311++G** calculations have been used to assess the effects of substituents on tautomerism. nih.gov These studies have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. nih.govresearchgate.net

The solvent environment also plays a significant role in tautomeric equilibria. Computational models have demonstrated that solvent molecules, such as water, can lower the energy barriers between tautomers by forming hydrogen bonds, thereby facilitating intermolecular proton transfer. nih.gov The choice of solvent is also critical for experimental studies, as the polarity and acidity can influence the observed tautomeric forms. nih.gov

Computational Simulation of Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to materials science and drug design. Computational simulations are used to study these intermolecular interactions, which can include hydrogen bonding and other non-covalent forces. lookchem.comnih.gov

For pyrazole derivatives, these simulations can reveal how molecules pack in a crystal lattice and the nature of the forces holding them together. lookchem.com Techniques like Hirshfeld surface analysis and 2D fingerprint plots can be used to visualize and quantify intermolecular interactions. lookchem.com These analyses have shown that pyrazole derivatives can form strong hydrogen bonds (e.g., N–H···O) and weaker interactions (e.g., C–H···O, C–H···π) that stabilize their packing. lookchem.com

Application As Building Blocks and Intermediates in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of (1-Propyl-1H-pyrazol-5-yl)methanamine, possessing both a nucleophilic primary amine and a pyrazole (B372694) core, makes it an ideal precursor for the synthesis of various fused and substituted heterocyclic systems.

Synthesis of Pyrazolo-Fused Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[1,5-a]pyrimidines)

The primary amine of the methanamine moiety in this compound can participate in cyclocondensation reactions with 1,3-dielectrophilic species to construct fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic cores are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors for a variety of protein kinases. rsc.orgnih.gov

While direct examples starting from this compound are not extensively documented in readily available literature, the synthetic strategies established for analogous 5-aminopyrazoles are highly informative. The general and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.netresearchgate.net This reaction typically proceeds via an initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound. nih.gov

Table 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole Precursors

| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-1H-pyrazoles | Enaminones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through the reaction of 5-aminopyrazole derivatives with various reagents that provide the necessary atoms for the pyrimidine ring. For instance, treatment of 5-aminopyrazoles with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold. nih.govresearchgate.net

Preparation of Polysubstituted Pyrazole Derivatives

This compound serves as a valuable starting material for the synthesis of a variety of polysubstituted pyrazole derivatives. The existing substituents on the pyrazole ring can direct further functionalization, and the methanamine group can be modified to introduce additional diversity.

The synthesis of polysubstituted pyrazoles is a significant area of research due to their wide range of biological activities. nih.govnih.gov General synthetic routes to pyrazoles often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com By starting with a pre-functionalized building block like this compound, chemists can access more complex substitution patterns that might be challenging to achieve through de novo ring synthesis.

Further substitution on the pyrazole ring of this compound can potentially be achieved through electrophilic substitution reactions, although the directing effects of the existing N-propyl and C-aminomethyl groups would need to be considered.

Use in Methodological Development for New Chemical Transformations

While specific examples detailing the use of this compound in the development of new chemical transformations are not prominent in the surveyed literature, its structural features suggest potential applications. The primary amine of the methanamine bridge could be utilized as a directing group in C-H activation reactions on the pyrazole ring, enabling the regioselective introduction of new functional groups.

The development of novel synthetic methods for heterocyclic compounds is an active area of research. For instance, multicomponent reactions offer an efficient way to build molecular complexity in a single step. nih.gov The presence of both a nucleophilic amine and a heterocyclic core in this compound makes it a candidate for participation in such reactions to generate novel and complex scaffolds.

Strategies for Introducing Diverse Functionalities via the Methanamine Bridge

The methanamine bridge in this compound provides a convenient handle for the introduction of a wide array of functional groups. The primary amine can readily undergo a variety of chemical transformations, allowing for the synthesis of a library of derivatives with diverse properties.

Common derivatization strategies for primary amines include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced or used in other transformations.

These modifications allow for the systematic exploration of the structure-activity relationships of molecules derived from this scaffold. For example, in the context of medicinal chemistry, varying the substituents on the methanamine nitrogen can significantly impact a compound's biological activity and pharmacokinetic properties. The synthesis of a library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with various amine substituents at the C(2) position has been explored to develop selective PI3Kδ inhibitors. nih.gov

Table 2: Potential Derivatization Reactions of the Methanamine Group

| Reaction Type | Reagent | Functional Group Introduced |

| N-Acylation | Acetyl chloride | Acetamide |

| N-Alkylation | Methyl iodide | Secondary amine (N-methyl) |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary amine (N-benzyl) |

| Schiff Base Formation | Acetone | Imine |

Future Research Directions in 1 Propyl 1h Pyrazol 5 Yl Methanamine Chemistry

Development of Novel and Efficient Synthetic Routes

While general methods for pyrazole (B372694) synthesis are well-established, the development of routes tailored specifically for N-alkyl-C-aminomethyl-pyrazoles like (1-Propyl-1H-pyrazol-5-yl)methanamine is a key area for future research. The primary goals are to enhance efficiency, improve regioselectivity, and adhere to the principles of green chemistry.

Future synthetic research could focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs that combine starting materials like a propyl-hydrazine, a suitable three-carbon synthon, and an amino-group source could provide a highly efficient pathway. nih.govmdpi.com This approach minimizes intermediate isolation steps, thereby saving time, resources, and reducing waste.

Flow Chemistry and Process Optimization: Transitioning established batch syntheses to continuous flow systems could offer significant advantages in terms of safety, scalability, and reaction control. Precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

Catalytic C-H Amination: A forward-thinking approach would involve the direct C-H amination of 1-propyl-1H-pyrazole at the C5 position. This would be a highly atom-economical route, avoiding the need for pre-functionalized starting materials. Research into developing selective catalysts for this transformation is a significant, albeit challenging, goal.

Green Synthesis Strategies: Future work should emphasize the use of greener solvents (e.g., water, ethanol), recyclable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) to reduce the environmental impact of synthesis. ias.ac.in

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Achieving high regioselectivity, identifying suitable reaction partners. |

| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields. | Initial setup costs, optimization of flow parameters. |

| Direct C-H Amination | High atom economy, simplifies starting materials. | Catalyst development, controlling site-selectivity (C5 vs. other positions). |

| Green Catalysis | Reduced environmental impact, catalyst recyclability. ias.ac.in | Catalyst stability and activity under green conditions. |

Exploration of Expanded Reactivity Profiles

The reactivity of this compound is dictated by the interplay between the aromatic pyrazole ring and the nucleophilic aminomethyl group. While the general reactivity of pyrazoles is understood—they are aromatic and can undergo electrophilic substitution—the specific substituent pattern of this molecule invites further investigation. globalresearchonline.netias.ac.in

Future avenues of exploration include:

Reactions at the Methanamine Group: The primary amine is a versatile functional handle. Research should explore its derivatization through reactions such as acylation, sulfonylation, and reductive amination to create a library of new compounds. These reactions could yield derivatives with tuned solubility, coordination ability, and physical properties.

Formation of Fused Heterocyclic Systems: The methanamine group and the adjacent ring nitrogen (N1) or carbon (C4) could be used as anchor points for constructing fused bicyclic systems, such as pyrazolo-pyrimidines or pyrazolo-diazepines. mdpi.com This involves designing reactions with bifunctional electrophiles.

Metal-Catalyzed Cross-Coupling: While the pyrazole ring can be resistant to some conditions, developing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C4 position would enable the introduction of aryl, alkyl, or other functional groups, significantly expanding the structural diversity of accessible derivatives.

Reactivity of the Pyrazole Ring: The electron-donating nature of the N-propyl and C-aminomethyl groups may activate the ring towards specific electrophilic substitutions. Detailed studies are needed to map the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation on this specific substrate. globalresearchonline.net

Advanced Computational Studies on Reaction Mechanisms and Design

Computational chemistry is an indispensable tool for predicting molecular properties and elucidating reaction mechanisms, offering insights that can guide experimental work. eurasianjournals.com For this compound, advanced computational studies represent a frontier for rational design and mechanistic understanding.

Key areas for computational investigation:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. eurasianjournals.comresearchgate.net This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. researchgate.net

Reaction Pathway Modeling: Computational modeling can be used to map the energy profiles of potential synthetic reactions. rsc.org This allows for the comparison of different mechanistic pathways, the identification of rate-limiting steps, and the rationalization of observed product distributions, which is crucial for optimizing reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the conformational flexibility of the molecule, particularly the rotation around the bond connecting the methanamine group to the pyrazole ring. eurasianjournals.com This is important for understanding how the molecule might interact with other molecules or bind within a material's structure.

In Silico Design of Derivatives: Computational tools can be used to design new derivatives with specific desired properties (e.g., electronic, optical) before attempting their synthesis in the lab. eurasianjournals.com This accelerates the discovery process by prioritizing target molecules with the highest probability of success.

Table 2: Focus of Computational Methods

| Computational Method | Research Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Predict reactivity sites, calculate electronic properties, analyze spectroscopic data. researchgate.netresearchgate.net |

| Reaction Pathway Modeling | Elucidate synthesis mechanisms, predict product regioselectivity, optimize reaction conditions. rsc.org |

| Molecular Dynamics (MD) | Analyze conformational preferences, study intermolecular interactions, model behavior in solution. eurasianjournals.com |

Applications in Materials Chemistry and Non-Biological Functional Molecules

Future research should target applications in:

Metal-Organic Frameworks (MOFs): The two adjacent nitrogen atoms of the pyrazole ring, along with the nitrogen of the methanamine group, can act as a multidentate ligand for constructing MOFs. biosynce.com Research could focus on synthesizing novel MOFs with this ligand to explore their potential in gas storage, separation, or catalysis.

Coordination Polymers and Catalysts: The compound can serve as a ligand for creating discrete coordination complexes or extended coordination polymers. These complexes could be investigated for catalytic activity, for example, in oxidation or reduction reactions, leveraging the metal center's reactivity which is tuned by the pyrazole-based ligand.

Functional Dyes and Sensors: By incorporating this molecule into larger conjugated systems, it may be possible to develop novel dyes with interesting photophysical properties. globalresearchonline.netmdpi.com Furthermore, the amine and pyrazole functionalities could be harnessed to create chemosensors that signal the presence of specific metal ions or anions through a change in color or fluorescence. mdpi.commdpi.com

Polymer Chemistry: The primary amine group allows the molecule to be used as a monomer or a functionalizing agent in polymer synthesis. It could be incorporated into polyamides, polyimides, or epoxies to impart specific properties to the bulk material, such as improved thermal stability or altered surface characteristics. biosynce.com

Q & A

Q. What are the key synthetic routes for (1-Propyl-1H-pyrazol-5-yl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions. For example, hydrazine derivatives can react with propenones or ketones under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core. A common method includes refluxing with reagents like ammonium acetate (NH₄OAc) in ethanol/water mixtures . Optimization focuses on controlling temperature (e.g., 0°C to 60°C for POCl₃-mediated reactions) and solvent polarity to improve yields .

Q. How is this compound characterized structurally?

Characterization employs:

Q. What are the primary research applications of this compound?

- Chemical building block : Used to synthesize complex pyrazole derivatives for drug discovery .

- Biological screening : Preliminary studies explore anti-inflammatory or antimicrobial potential via cytokine inhibition (e.g., TNF-α) or bacterial membrane disruption .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring affect bioactivity?

Comparative studies show:

| Substituent Position | Effect on Activity | Example Comparison |

|---|---|---|

| N1-Propyl | Enhances lipophilicity, improving blood-brain barrier penetration . | vs. N1-methyl derivatives (lower bioavailability) . |

| C5-Methanamine | Facilitates hydrogen bonding with enzymatic targets (e.g., kinases) . | vs. C3-amine analogs (reduced binding affinity) . |

Q. What methodological strategies resolve contradictions in reaction yields or bioactivity data?

- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., NaCNBH₃ for selective reductions) to address low yields .

- Bioactivity Variability : Use isothermal titration calorimetry (ITC) to validate target engagement, distinguishing true activity from assay artifacts .

Q. How is computational modeling integrated into mechanistic studies?

- Docking simulations : Tools like AutoDock predict interactions with enzymes (e.g., cyclooxygenase-2) by aligning the methanamine group with catalytic pockets .

- DFT calculations : Analyze electron density maps to rationalize regioselectivity in electrophilic substitutions .

Data Contradiction Analysis

Q. Why do reported antibacterial activities vary across studies?

Discrepancies arise from:

- Strain-specific effects : Gram-negative vs. Gram-positive bacteria may respond differently due to outer membrane permeability .

- Concentration thresholds : Sub-inhibitory concentrations in some assays mask efficacy .

- Structural analogs : Impurities in batches (e.g., residual propyl chloride) can confound results .

Q. How can conflicting crystallographic data be reconciled?

- Refinement protocols : SHELXL’s twin refinement for twinned crystals improves accuracy in bond-length measurements .

- Temperature factors : High B-factors in the propyl chain suggest dynamic disorder, requiring multi-conformational modeling .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

- PPE : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact .

- Waste disposal : Neutralize acidic byproducts before aqueous disposal to avoid environmental release .

Q. How are stability issues addressed during storage?

- Conditions : Store under nitrogen at -20°C to prevent amine oxidation .

- Monitoring : Regular HPLC checks for degradation products (e.g., nitroso derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.